molecular formula C10H12O4 B1295622 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one CAS No. 2034-61-9

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Cat. No. B1295622
CAS RN: 2034-61-9
M. Wt: 196.2 g/mol
InChI Key: XADGCRVOLDLTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one is a chalcone derivative that has been the subject of various studies due to its interesting chemical properties and potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial and antioxidant activities . The compound's structure includes hydroxy and methoxy substituents, which can influence its reactivity and interactions with biological targets .

Synthesis Analysis

Synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone undergo a base-catalyzed condensation to form the α,β-unsaturated ketone system characteristic of chalcones. In the case of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, the synthesis could involve the reaction of a suitable 4-hydroxy-3-methoxyphenyl ketone with an aldehyde under basic conditions . The synthesis of related compounds has been reported, where different substituents on the phenyl rings have been used to explore the effects on the chemical and biological properties of the resulting chalcones .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated ketone bridge. X-ray diffraction studies have been used to determine the crystal structure of similar compounds, revealing details such as bond lengths, angles, and the overall geometry of the molecule . The presence of hydroxy and methoxy groups can lead to intramolecular hydrogen bonding, which can affect the planarity of the molecule and its ability to participate in π-π interactions .

Chemical Reactions Analysis

Chalcone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The α,β-unsaturated ketone moiety is susceptible to nucleophilic addition reactions, while the hydroxy groups can participate in oxidation and other transformations. For example, the compound can undergo ring closure reactions to form indanones or cyclization to form chromanones under certain conditions . The reactivity of the compound can also be influenced by the substituents on the aromatic rings, as seen in the polarographic behavior of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility of the compound in different solvents, which is important for its potential use in biological applications. Spectroscopic techniques such as FT-IR, UV-visible, and NMR are commonly used to characterize these compounds and provide information about their functional groups and molecular environment . Theoretical calculations using density functional theory (DFT) can complement experimental data and provide insights into the electronic properties, such as the HOMO-LUMO energy gap, which can be related to the compound's reactivity and optical properties .

Safety And Hazards

The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) according to the MSDS .

properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADGCRVOLDLTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942495
Record name 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

CAS RN

2034-61-9
Record name 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2,4'-dihydroxy-3'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 4
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 5
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Reactant of Route 6
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Citations

For This Compound
29
Citations
AM Linz, Y Ma, JM Perez, KS Myers… - Applied and …, 2021 - Am Soc Microbiol
Lignin is a potential source of valuable chemicals, but its chemical depolymerization results in a heterogeneous mixture of aromatics and other products. Microbes could valorize …
Number of citations: 5 journals.asm.org
J Liimatainen, M Karonen, J Sinkkonen, M Helander… - 2012 - degruyter.com
A method has been developed for the characterization of biologically active silver birch (Betula pendula) inner bark phenolics based on high-performance liquid chromatography/diode …
Number of citations: 41 www.degruyter.com
P García-Salas, AM Gómez-Caravaca… - Food Research …, 2015 - Elsevier
Annona cherimola fruit is native to inter-Andean valleys from Peru and Ecuador. In the Mediterranean region, the main producer of cherimoya is the coast of Granada–Malaga (Spain), …
Number of citations: 44 www.sciencedirect.com
AS Demir, Ö Şeşenoglu, E Eren… - Advanced Synthesis …, 2002 - Wiley Online Library
(R)‐Benzoins and (R)‐2‐hydroxypropiophenone derivatives are formed on a preparative scale by benzaldehyde lyase (BAL)‐catalyzed C−C bond formation from aromatic aldehydes …
Number of citations: 202 onlinelibrary.wiley.com
Z Wei, RC Wilkinson, GMM Rashid, D Brown… - Biochemistry, 2019 - ACS Publications
A thiamine diphosphate-dependent enzyme annotated as a benzoylformate decarboxylase is encoded by gene cluster ro02984–ro02986 in Rhodococcus jostii RHA1 previously shown …
Number of citations: 16 pubs.acs.org
AZA Tlais, K Rantsiou, P Filannino, LS Cocolin… - International Journal of …, 2023 - Elsevier
Our study investigated the potential of Annona squamosa (L.) fruit as a reservoir of yeasts and lactic acid bacteria having biotechnological implications, and phenolics capable of …
Number of citations: 2 www.sciencedirect.com
MH Verdan, MÉA Stefanello - Chemistry & biodiversity, 2012 - Wiley Online Library
The family Gesneriaceae comprises ca. 150 genera and 3000 species, distributed in the tropics around the world. It is constituted of herbs, lianas, or shrubs, frequently with ornamental …
Number of citations: 36 onlinelibrary.wiley.com
SM Li, XW Yang, YH Shen, L Feng, YH Wang… - Phytochemistry, 2008 - Elsevier
Chemical examination of the EtOAc extract from the aerial parts of Aeschynanthus bracteatus led to isolation of four phenylethanol glycosides, aeschynanthosides A–D (1–4), and 55 …
Number of citations: 24 www.sciencedirect.com
HS Arruda, EK Silva, GA Pereira, CFF Angolini… - Ultrasonics …, 2019 - Elsevier
In this work, we investigated the effects of the nominal ultrasonic power (160–640 W) and process time (0.5–5.0 min) on the phenolic compounds recovery and antioxidant activity from …
Number of citations: 72 www.sciencedirect.com
J Liimatainen - 2013 - utupub.fi
Great thanks belong to the personnel of the Instrument Centre, workshop, teaching lab, and office of Department of Chemistry. I am grateful for Dr. Petri Ingman, Dr. Henri Kivelä, Dr. …
Number of citations: 4 www.utupub.fi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.